N-prop-2-enyl-N'-(pyridin-3-ylmethyl)oxamide
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Overview
Description
N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a combination of a pyridine ring and an oxamide group, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide typically involves the reaction of pyridine-3-carboxaldehyde with propargylamine, followed by the addition of oxalyl chloride to form the oxamide linkage. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the oxamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine or oxamide derivatives.
Scientific Research Applications
N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the oxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-3-ylmethyl)propan-2-amine
- N-propyl-3-(2-pyridinyl)propanamide
- N-allyl-N-[3-(10H-phenothiazin-10-yl)propyl]-2-propen-1-amine
Uniqueness
N-prop-2-enyl-N’-(pyridin-3-ylmethyl)oxamide is unique due to its specific combination of a pyridine ring and an oxamide group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-prop-2-enyl-N'-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-2-5-13-10(15)11(16)14-8-9-4-3-6-12-7-9/h2-4,6-7H,1,5,8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWJFCEPJZRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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